molecular formula C14H6ClF3N2O B1458962 4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile CAS No. 1823183-67-0

4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile

Cat. No. B1458962
CAS RN: 1823183-67-0
M. Wt: 310.66 g/mol
InChI Key: DGWJRNITXBZAJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile often involves Pd-catalyzed coupling reactions . For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry Applications

  • Conversion to Indole Derivatives: A study described the conversion of related benzonitrile compounds into various indole derivatives, showcasing the utility of such compounds in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (Michaelidou & Koutentis, 2009).
  • Electrolyte Additives for Batteries: A novel use of 4-(trifluoromethyl)-benzonitrile as an electrolyte additive in lithium ion batteries was reported, significantly improving the cyclic stability of high-voltage cathodes, which underscores the potential of similar compounds in enhancing battery performance (Huang et al., 2014).
  • Continuous Flow Iodination: The iodination of a related compound under continuous flow conditions was explored, highlighting its importance in the selective synthesis of halogenated organic molecules, which are crucial intermediates in pharmaceutical synthesis (Dunn et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)benzonitrile, suggests that it is harmful if swallowed or in contact with skin . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard . Therefore, it is recommended to use personal protective equipment, avoid dust formation, and work in a well-ventilated area when handling this compound .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClF3N2O/c15-11-5-10(14(16,17)18)7-20-12(11)13(21)9-3-1-8(6-19)2-4-9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWJRNITXBZAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157868
Record name Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823183-67-0
Record name Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823183-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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